![molecular formula C25H22N2O4S B2810834 2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 866725-48-6](/img/structure/B2810834.png)
2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
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Description
2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a critical role in the signaling pathways of cytokines and growth factors. BMS-986165 has shown promising results in preclinical studies and is currently being investigated for its potential therapeutic applications in various autoimmune diseases.
Scientific Research Applications
Synthesis and Pharmacological Importance
Quinazolinone derivatives, including those similar to the specified compound, have been synthesized and evaluated for their pharmacological importance. Studies have demonstrated that these compounds exhibit significant anti-inflammatory, analgesic, and anti-bacterial activities. For example, the synthesis of 6-bromoquinazolinones and their derivatives has been explored for their potential pharmacological activities, highlighting the versatility of quinazolinone-based compounds in drug development (Rajveer et al., 2010).
Antitumor Activity
Quinazolinone analogs have been synthesized and evaluated for their in vitro antitumor activity. The development of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant broad-spectrum antitumor activity, underscoring the potential of quinazolinone derivatives in cancer therapy (Al-Suwaidan et al., 2016).
Enzyme Inhibition
The exploration of quinazolinone and sulfonamide derivatives as enzyme inhibitors has been a notable area of research. For instance, studies on N-substituted derivatives of acetamide bearing piperidine moiety have shown promising activity against enzymes such as acetylcholinesterase and butyrylcholinesterase, indicating potential therapeutic applications in neurodegenerative diseases (Khalid et al., 2014).
Radiomodulatory Effects
Quinazolinone derivatives bearing a sulfonamide moiety have been synthesized and evaluated for their radiomodulatory effects. These studies have identified compounds that induce the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1), suggesting their potential as antioxidant and radiomodulatory agents, which could have implications in reducing radiation-induced damage (Soliman et al., 2020).
properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-17-12-13-22-20(14-17)25(29)23(32(30,31)19-9-4-3-5-10-19)15-27(22)16-24(28)26-21-11-7-6-8-18(21)2/h3-15H,16H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVWTNQQMZAGCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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